

Molecular structure and symmetry of Tris(4-aminophenyl)amine

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An In-depth Technical Guide on the Molecular Structure and Symmetry of **Tris(4-aminophenyl)amine**

Abstract

Tris(4-aminophenyl)amine (TAPA) is a C_3 -symmetric, propeller-shaped molecule that has garnered significant interest as a versatile building block in materials science and drug development.^[1] Its unique trifunctional nature, stemming from a central triphenylamine core and three peripheral primary amino groups, allows for the construction of complex, high-performance materials such as Covalent Organic Frameworks (COFs), polyimides, and other porous polymers.^{[1][2]} This guide provides a detailed examination of the molecular structure, symmetry, and key physicochemical properties of TAPA, supplemented with established experimental protocols for its synthesis and characterization.

Molecular Structure and Geometry

The structure of **Tris(4-aminophenyl)amine** features a central tertiary amine nitrogen atom bonded to three 4-aminophenyl substituents. This arrangement imparts a distinctive non-planar, propeller-like conformation. The central nitrogen atom and its three bonded carbon atoms are nearly coplanar, a result of the delocalization of the nitrogen's lone pair of electrons across the aromatic rings.^[1] This electronic delocalization is also responsible for the molecule's notable photophysical and nonlinear optical properties.^{[1][3]}

Physicochemical Properties

A summary of the key physicochemical properties of TAPA is presented in Table 1.

Property	Value	Reference
CAS Number	5981-09-9	[4] [5] [6] [7]
Molecular Formula	C ₁₈ H ₁₈ N ₄	[3] [4] [5] [6]
Molecular Weight	290.37 g/mol	[5] [7]
Appearance	Yellow Crystalline Solid	[3] [6]
Melting Point	230 °C	[3] [6] [7]
IUPAC Name	N ¹ ,N ¹ -bis(4-aminophenyl)benzene-1,4-diamine	[7]
Solubility	Soluble in DMSO, DMF; Insoluble in methanol & water	[6]

Structural Parameters

Computational studies using Density Functional Theory (DFT) have been employed to elucidate the precise geometry of the TAPA molecule. These calculations provide valuable insights into bond lengths and angles that define its three-dimensional shape.

Parameter	Value (DFT Calculation)	Description
Central C-N Bond Length	1.42 Å	The bond length between the central nitrogen and the phenyl ring carbons.[1]
Central C-N-C Bond Angle	120°	The angle between the three phenyl rings attached to the central nitrogen, indicating a nearly planar trigonal geometry around the nitrogen.[1]
Typical Amine C-N Bond Length	~1.47 pm	For comparison, the C-N bonds in non-conjugated amines are typically around 147 pm (1.47 Å).[8]

Molecular Symmetry

Tris(4-aminophenyl)amine is a highly symmetric molecule, a key characteristic that makes it a fundamental building block for constructing ordered porous materials like COFs.[1][3] The molecule possesses a three-fold rotational symmetry axis (C_3) that passes through the central nitrogen atom, perpendicular to the plane formed by the central nitrogen and its three adjacent carbon atoms. This C_3 symmetry means that rotating the molecule by 120° around this axis results in an indistinguishable orientation. Due to the propeller-like twist of the phenyl rings, the molecule typically belongs to the C_3 point group.

Caption: C_3 rotational symmetry axis of **Tris(4-aminophenyl)amine**.

Experimental Protocols

The most common and well-documented synthesis of TAPA is a reliable two-step process that begins with commercially available nitro-aromatic precursors.[1]

Step 1: Synthesis of Tris(4-nitrophenyl)amine (TNPA)

This step involves a nucleophilic aromatic substitution reaction.

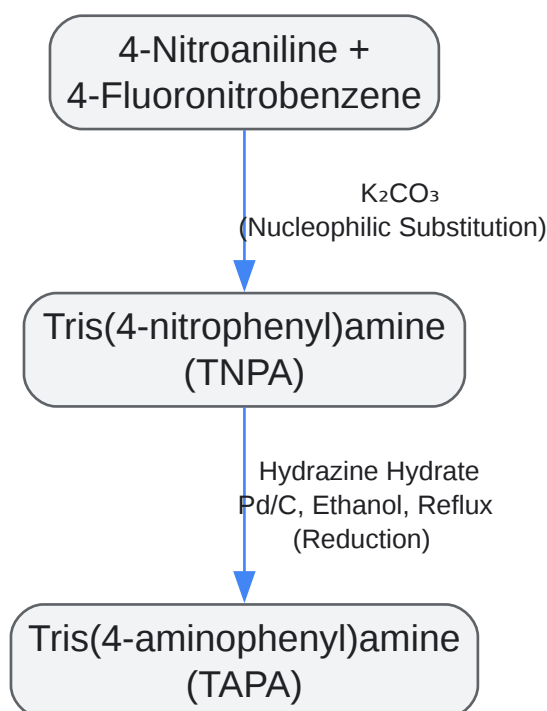
- Reactants: 4-nitroaniline and 4-fluoronitrobenzene.[9]
- Procedure:
 - Dissolve 4-nitroaniline and 4-fluoronitrobenzene in a suitable solvent in the presence of a base like potassium carbonate.[9]
 - Heat the reaction mixture to allow the nucleophilic substitution to proceed.
 - After the reaction is complete, pour the mixture onto crushed ice.[9]
 - Neutralize the mixture with a dilute acid solution (e.g., 1 M HCl) to precipitate the product.[9]
 - Filter the resulting yellow-to-orange solid and wash it with a solvent like warm ethanol to purify the tris(4-nitrophenyl)amine (TNPA) intermediate.[9]

Step 2: Reduction of TNPA to Tris(4-aminophenyl)amine (TAPA)

This step involves the reduction of the three nitro groups to primary amine groups.

- Reactants: Tris(4-nitrophenyl)amine (TNPA), Hydrazine Hydrate, Palladium on activated charcoal (Pd/C) catalyst.[9]
- Procedure:
 - Dissolve the TNPA intermediate in dry, distilled ethanol.[9]
 - Add a catalytic amount of palladium on activated charcoal (Pd/C).[9]
 - Slowly add hydrazine hydrate solution to the mixture.[9]
 - Reflux the reaction mixture for an extended period (e.g., 48 hours) until the reduction is complete.[9]
 - After completion, remove the Pd/C catalyst by hot filtration.[9]

- Remove the excess ethanol under reduced pressure to yield the final product, **Tris(4-aminophenyl)amine (TAPA)**.^[9]



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Caption: Synthetic workflow for **Tris(4-aminophenyl)amine (TAPA)**.

Applications in Research and Development

The rigid, C_3 -symmetric, and functional nature of TAPA makes it an invaluable precursor in several advanced applications:

- **Covalent Organic Frameworks (COFs):** TAPA serves as a trigonal node for the synthesis of highly crystalline and porous COFs through reactions like Schiff-base condensation.^[1] These materials are explored for gas separation, catalysis, and sensing.^{[1][10][11]}
- **Organic Electronics:** The triphenylamine core provides excellent hole-transporting capabilities, making TAPA and its derivatives suitable for use in organic light-emitting diodes (OLEDs), semiconductor thin films, and electrochromic devices.^{[1][10][11]}

- Drug Development: As a versatile scaffold, TAPA's structure can be functionalized to create complex molecules, serving as a building block in the synthesis of new therapeutic agents. [\[12\]](#)

Conclusion

Tris(4-aminophenyl)amine is a molecule of significant structural and chemical importance. Its well-defined C_3 symmetry, propeller-like geometry, and trifunctional reactivity provide a robust platform for the rational design of advanced materials and complex organic molecules. The established two-step synthesis offers a reliable pathway to access this key building block for a wide range of applications, from materials science to pharmaceutical development. A thorough understanding of its molecular structure and symmetry is critical for harnessing its full potential in these fields.

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